molecular formula C8H7BrFNO B1393805 2-(3-Bromo-4-fluorophenyl)acetamide CAS No. 874285-04-8

2-(3-Bromo-4-fluorophenyl)acetamide

Cat. No. B1393805
CAS RN: 874285-04-8
M. Wt: 232.05 g/mol
InChI Key: SWDJEZHYTNOWLA-UHFFFAOYSA-N
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Description

“2-(3-Bromo-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO. Its average mass is 232.050 Da and its monoisotopic mass is 230.969498 Da . It’s also known by other names such as “N-(2-Bromo-4-fluorophenyl)acetamide” and "Acetamide, N-(2-bromo-4-fluorophenyl)-" .


Molecular Structure Analysis

The molecule consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group . It has 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 337.5±32.0 °C at 760 mmHg . The melting point is reported to be 117-119 °C .

Scientific Research Applications

Potential as Pesticides

  • Powder Diffraction Data for Pesticide Derivatives : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to 2-(3-Bromo-4-fluorophenyl)acetamide, have been characterized for their potential as pesticides. This study presented experimental data crucial for the identification and development of these compounds as pesticides (Olszewska et al., 2008).

Antimicrobial Activity

  • Sulfide and Sulfone Derivatives for Antimicrobial Use : Research on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed that these compounds, closely related to 2-(3-Bromo-4-fluorophenyl)acetamide, exhibit significant antimicrobial activity against various bacterial and fungal strains (Badiger et al., 2013).

Antidepressant and Anticonvulsant Potential

  • Antidepressant and Anticonvulsant Derivatives : A study on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives (related to 2-(3-Bromo-4-fluorophenyl)acetamide) demonstrated their potential as antidepressant and anticonvulsant agents (Xie et al., 2013).

Novel Synthetic Compounds for Immune Response Modulation

  • Modulation of Immune Response to Tumors : A study on a synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, closely related to 2-(3-Bromo-4-fluorophenyl)acetamide, found that it can modify the reactivity of lymphoid cell populations affected by tumor growth, enhancing the immune response to tumors (Wang et al., 2004).

Chemical Synthesis and Structure Analysis

  • Structural Elucidation of Derivatives : Microwave-assisted synthesis and structural analysis of derivatives related to 2-(3-Bromo-4-fluorophenyl)acetamide provided valuable insights into their chemical properties and potential applications (Ghazzali et al., 2012).

Anti-inflammatory and Analgesic Activities

  • Novel Derivatives for Anti-inflammatory Activity : Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed their potential for anti-inflammatory activity, suggesting a similar scope for 2-(3-Bromo-4-fluorophenyl)acetamide (Sunder et al., 2013).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “2-(3-Bromo-4-fluorophenyl)acetamide” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDJEZHYTNOWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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